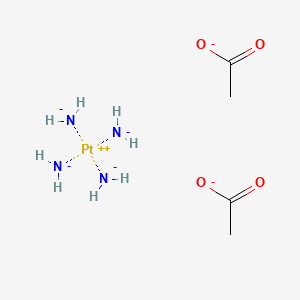
4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, a phenyl group, and a tetrahydrofuran moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization and functional group transformations. One common method involves the use of thiourea and substituted benzaldehydes under reflux conditions to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with antimicrobial and anticancer properties.
Thiazole-4-carboxylic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Phenylthiazole derivatives: Exhibiting diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid is unique due to the presence of the tetrahydrofuran moiety, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other thiazole derivatives and contributes to its potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H13NO3S |
|---|---|
Molekulargewicht |
275.32 g/mol |
IUPAC-Name |
2-(oxolan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H13NO3S/c16-14(17)12-11(9-5-2-1-3-6-9)15-13(19-12)10-7-4-8-18-10/h1-3,5-6,10H,4,7-8H2,(H,16,17) |
InChI-Schlüssel |
XUUKCWKYXCXIKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-3-[1-(4-bromophenyl)tetrazol-5-yl]-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one](/img/structure/B15203636.png)






![[(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate](/img/structure/B15203673.png)

![(1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B15203681.png)

